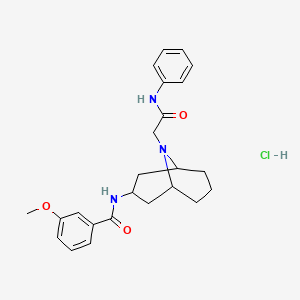![molecular formula C10H14BrN3OS B7582431 4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide](/img/structure/B7582431.png)
4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide, also known as TH287, is a small molecule inhibitor that has shown promising results in cancer research. It is a potent and selective inhibitor of the enzyme MTH1, which is involved in the prevention of oxidative damage to DNA.
Mécanisme D'action
4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide binds to the active site of MTH1 and inhibits its enzymatic activity. MTH1 is responsible for hydrolyzing oxidized nucleotides that are incorporated into DNA during replication. By inhibiting MTH1, 4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide prevents the removal of these oxidized nucleotides, which leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to inhibit tumor growth in mouse models of cancer. 4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide is a potent and selective inhibitor of MTH1, which makes it a valuable tool for studying the role of MTH1 in cancer biology. However, 4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide has a relatively short half-life in vivo, which may limit its effectiveness in animal studies. 4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide is also a small molecule inhibitor, which may have limitations in terms of specificity and off-target effects.
Orientations Futures
There are several potential future directions for 4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide research. One area of interest is the development of more potent and selective MTH1 inhibitors. Another area of interest is the combination of 4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the use of 4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide as a diagnostic tool for detecting MTH1 expression levels in cancer patients may also be explored.
Conclusion:
In conclusion, 4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide is a promising small molecule inhibitor that has shown potential in cancer research. Its ability to selectively target MTH1 and induce DNA damage in cancer cells makes it a valuable tool for studying the role of MTH1 in cancer biology. While there are limitations to its use in animal studies and potential off-target effects, the future directions for 4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide research hold promise for the development of new cancer therapies and diagnostic tools.
Méthodes De Synthèse
The synthesis of 4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide involves several steps, including the preparation of the imidazole ring, the morpholine ring, and the thiazole ring. The final product is obtained by coupling these three rings together. The synthesis method has been described in detail in several research articles, and it involves the use of various reagents and catalysts.
Applications De Recherche Scientifique
4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide has been extensively studied in cancer research, particularly in the field of DNA damage response. MTH1 is an important enzyme that helps cancer cells to survive by preventing the accumulation of oxidative damage in their DNA. By inhibiting MTH1, 4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide can induce DNA damage and cell death in cancer cells, while sparing normal cells. 4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
4-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS.BrH/c1-4-14-5-2-12(1)7-9-8-13-3-6-15-10(13)11-9;/h3,6,8H,1-2,4-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRDZAGRAUVYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN3C=CSC3=N2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile](/img/structure/B7582352.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B7582357.png)
![[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol](/img/structure/B7582360.png)
![2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)


![[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol](/img/structure/B7582378.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B7582379.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B7582385.png)
![3-[(Quinazolin-4-ylamino)methyl]cyclobutan-1-ol](/img/structure/B7582397.png)
![N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine](/img/structure/B7582410.png)

![3-[[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7582439.png)
![3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine](/img/structure/B7582440.png)